2,3,6-Trimethoxybenzaldehyde

Description

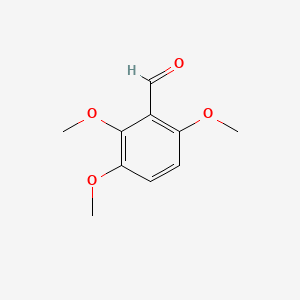

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-4-5-9(13-2)10(14-3)7(8)6-11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHLYZNGFCQHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204116 | |

| Record name | 2,3,6-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-86-5 | |

| Record name | 2,3,6-Trimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5556-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005556865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD5LX99GGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2,3,6 Trimethoxybenzaldehyde

Established Synthetic Pathways for 2,3,6-Trimethoxybenzaldehyde

The traditional synthesis of trimethoxybenzaldehydes, including the 2,3,6-isomer, relies on fundamental organic reactions such as the oxidation of corresponding alcohols, formylation of activated benzene (B151609) rings, and derivatization from other aromatic precursors.

Oxidation of Precursor Alcohols

A primary route to aromatic aldehydes is the oxidation of their corresponding benzyl (B1604629) alcohols. For this compound, this involves the oxidation of 2,3,6-trimethoxybenzyl alcohol. While specific studies detailing the oxidation of 2,3,6-trimethoxybenzyl alcohol are not abundant in the provided search results, the general principles can be illustrated by the oxidation of other methoxylated benzyl alcohols. For instance, the oxidation of 3,4,5-trimethoxybenzyl alcohol to 3,4,5-trimethoxybenzaldehyde (B134019) has been achieved using manganese dioxide (MnO2) or through biocatalysis with strains of Basidiomycota, yielding the aldehyde in significant amounts. nih.gov Photoelectrocatalytic oxidation using TiO2 supported on titanium anodes has also been shown to be effective for the selective oxidation of various methoxybenzyl alcohols to their corresponding aldehydes, with reactivity being influenced by the position of the electron-donating methoxy (B1213986) groups. organic-chemistry.org

A study on the photoelectrocatalytic oxidation of various substituted benzyl alcohols, including 2,3,4-trimethoxybenzyl alcohol, demonstrated that the presence and position of electron-donating groups significantly influence the reaction's selectivity and reactivity. organic-chemistry.org This suggests that similar methods could be applicable for the synthesis of this compound from its alcohol precursor, although experimental data for this specific conversion is limited.

Formylation Reactions of Substituted Benzenes

Direct introduction of a formyl group onto an aromatic ring, known as formylation, is a powerful tool for the synthesis of benzaldehydes. The logical precursor for this compound via this method would be 1,2,5-trimethoxybenzene. Several classical formylation reactions are employed for electron-rich aromatic systems.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich arenes. google.com It typically utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl3). google.comgoogle.com This electrophilic species then attacks the activated aromatic ring. For example, the formylation of 1,2,3-trimethoxybenzene (B147658) using the Vilsmeier-Haack reagent is a key step in a patented method for preparing 2,3,4-trimethoxybenzaldehyde (B140358), achieving a high purity and yield suitable for industrial production. google.comwikipedia.org

The Gattermann reaction and its variants are other established methods for formylating aromatic compounds. byjus.comdalalinstitute.com The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. byjus.com A safer modification, which avoids the use of highly toxic gaseous HCN, employs zinc cyanide (Zn(CN)2) and HCl. byjus.com The Gattermann-Koch variant uses carbon monoxide (CO) and HCl, but is generally not suitable for phenolic ethers.

The Duff reaction is another formylation method applicable to highly activated aromatic compounds, using hexamine as the formyl source. d-nb.info This reaction typically requires strongly electron-donating groups on the aromatic ring. d-nb.info

A study on electrophilic aromatic formylation with difluoro(phenylsulfanyl)methane demonstrated high yields for the formylation of activated benzenes like 1,2,4-trimethoxybenzene (B152335) and 1,3,5-trimethoxybenzene. acs.org While specific data for 1,2,5-trimethoxybenzene is not provided, the high reactivity of other trimethoxybenzene isomers suggests this method could be a viable pathway.

The following table summarizes the yields of formylation reactions for various trimethoxybenzene isomers using different methods, illustrating the general applicability of these reactions to this class of compounds.

| Precursor | Formylation Method | Reagents | Product | Yield (%) | Reference |

| 1,2,4-Trimethoxybenzene | Electrophilic Formylation | PhSCF2H, SnCl4, IBX | 2,4,5-Trimethoxybenzaldehyde (B179766) | 98 | acs.org |

| 1,3,5-Trimethoxybenzene | Electrophilic Formylation | PhSCF2H, SnCl4, IBX | 2,4,6-Trimethoxybenzaldehyde (B41885) | 99 | acs.org |

| 1,2,3-Trimethoxybenzene | Vilsmeier-Haack | DMF, POCl3 | 2,3,4-Trimethoxybenzaldehyde | 73 (overall) | google.comwikipedia.org |

| 1,2,4-Trimethoxybenzene | Friedel-Crafts (byproduct) | TMOF, BF3·OEt2 | 2,4,5-Trimethoxybenzaldehyde | 30 | orgsyn.org |

Derivatization from Related Aromatic Precursors

The synthesis of this compound can also be approached through the chemical modification of other readily available aromatic compounds. One common strategy involves the functionalization of a substituted toluene (B28343) followed by oxidation. For example, the synthesis of 2,4,6-trimethoxytoluene (B87575) can be achieved through the Vilsmeier-Haack formylation of 3,5-dimethoxytoluene, followed by a Baeyer-Villiger oxidation and methylation. d-nb.info Subsequent oxidation of the methyl group would yield the desired aldehyde.

Another approach involves the modification of phenolic compounds. For instance, a multi-step synthesis starting from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) can produce other trimethoxybenzaldehyde isomers, which typically involves steps like bromination, hydrolysis, and methylation. innovareacademics.in A similar strategic approach, starting from a different phenolic precursor, could potentially be adapted for the synthesis of this compound.

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and selective methods for the synthesis of complex molecules.

Green Chemistry Methodologies in Trimethoxybenzaldehyde Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. google.com In the context of trimethoxybenzaldehyde synthesis, this translates to using safer reagents, milder reaction conditions, and developing more atom-economical pathways.

One example is the development of a green process for the synthesis of 3,4,5-trimethoxybenzaldehyde from syringaldehyde (B56468) sodium salt and dimethyl sulfate (B86663) in an anhydrous solvent. marketreportanalytics.com This method is reported to improve yield and reduce the generation of byproducts. marketreportanalytics.com Another approach involves the use of biocatalysts. The biotransformation of substituted benzoic acids to their corresponding aldehydes using Basidiomycota strains represents a green alternative to traditional chemical methods. nih.gov

The use of solid-supported catalysts and solvent-free reaction conditions are also key aspects of green chemistry. For example, the synthesis of oximes from aldehydes and ketones has been achieved by grinding the reactants with bismuth oxide in a pestle and mortar, eliminating the need for a solvent. google.com While not a direct synthesis of the aldehyde, it showcases a green methodology applicable to aldehyde derivatives.

The increasing focus on sustainability is driving manufacturers to invest in environmentally friendly synthesis methods for compounds like 2,4,6-trimethoxybenzaldehyde, aiming for optimized yields and reduced environmental impact. beilstein-journals.org

Enantioselective Synthetic Routes Utilizing Trimethoxybenzaldehyde Analogues

While this compound itself is achiral, its analogues are valuable starting materials in asymmetric synthesis for the construction of chiral molecules. For example, 3,4,6-trimethoxybenzaldehyde has been used in a salen-scandium(III) complex-catalyzed asymmetric (3+2) annulation reaction with aziridines to produce optically active oxazolidine (B1195125) derivatives with good yield and enantioselectivity. beilstein-journals.orgnih.gov

In another instance, a nickel-catalyzed reductive coupling of aldehydes with electron-deficient 1,3-dienes has been developed to produce deoxypropionate type products with excellent levels of chemo-, diastereo-, and enantioselectivity. This reaction demonstrates the utility of substituted benzaldehydes in creating complex chiral structures.

The following table highlights the use of trimethoxybenzaldehyde analogues in enantioselective synthesis.

| Aldehyde Analogue | Reaction Type | Product Class | Enantiomeric Excess (ee) | Reference |

| 3,4,6-Trimethoxybenzaldehyde | Asymmetric (3+2) Annulation | Oxazolidine | 80% | beilstein-journals.orgnih.gov |

| Benzaldehyde (B42025) (general example) | Nickel-Catalyzed Reductive Coupling | anti-configured alcohol | 94% |

These examples underscore the importance of substituted benzaldehydes as building blocks in the synthesis of enantiomerically enriched compounds, a crucial aspect of modern pharmaceutical and materials science research.

Phase Transfer Catalysis in Methylation Reactions for Trimethoxybenzaldehydes

Phase transfer catalysis (PTC) represents a potent and green chemistry approach in organic synthesis, facilitating reactions between reactants located in different immiscible phases. bloomtechz.com This methodology is particularly valuable for methylation reactions, where an anionic nucleophile in an aqueous phase needs to react with an organic substrate in a non-polar organic phase. nih.gov The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the anion from the aqueous phase to the organic phase, thereby accelerating the reaction rate and often leading to higher yields and fewer by-products under mild conditions. bloomtechz.comnih.gov

In the synthesis of trimethoxybenzaldehydes, PTC is effectively employed for the O-methylation of polyhydroxybenzaldehyde precursors. A notable example is the synthesis of 2,3,4-trimethoxybenzaldehyde from 2,3,4-trihydroxybenzaldehyde (B138039). google.comchemicalbook.com In this process, dimethyl sulfate serves as the alkylating agent in the presence of sodium hydroxide (B78521). google.com The reaction's efficiency is significantly enhanced by a phase-transfer catalyst, such as a quaternary ammonium salt. google.comchemicalbook.com

A Chinese patent describes a method where 2,3,4-trihydroxybenzaldehyde is methylated using dimethyl sulfate and a 35% (w/v) sodium hydroxide solution. google.com The reaction is conducted at a controlled temperature of 50–70°C. google.com The use of phase-transfer catalysts like tri-n-octyl methyl ammonium chloride and tetrabutylammonium (B224687) bromide is crucial for the reaction's success. google.com This PTC-driven method allows for the synthesis of the desired product with high purity (99.3%) after distillation. google.com The catalyst facilitates the transfer of the phenoxide ions (formed by the reaction of hydroxyl groups with NaOH) into the organic phase where they can react with the dimethyl sulfate.

Table 1: Examples of Phase-Transfer Catalysts in the Methylation of 2,3,4-Trihydroxybenzaldehyde google.com

| Catalyst | Role |

|---|---|

| Tri-n-octyl methyl ammonium chloride | Phase Transfer Catalyst |

| Tetrabutylammonium bromide | Phase Transfer Catalyst |

This application of PTC showcases a robust method for preparing trimethoxybenzaldehydes, which is advantageous due to its operational simplicity, high efficiency, and alignment with green chemistry principles by potentially reducing the need for harsh organic solvents. bloomtechz.com

Optimization of Synthetic Reaction Conditions and Yields

The optimization of reaction parameters is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing costs and environmental impact. For trimethoxybenzaldehydes, synthetic routes are continuously refined by adjusting variables such as reagents, catalysts, solvents, temperature, and reaction time. marketreportanalytics.com

Table 2: Optimized Conditions for Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene google.compatsnap.com

| Reactant Ratio (by weight) | Temperature | Reaction Time | Reported Yield | Product Purity |

|---|

Another example of synthetic optimization is found in the preparation of 2,4,5-trimethoxybenzaldehyde via the oxidation of asarone (B600218) (the primary component of calamus oil). scholaris.ca Research into this conversion has explored various reaction conditions to improve the yield. The study highlights the significant impact of the choice of oxidant, solvent, and phase-transfer catalyst on the reaction's outcome. scholaris.ca The use of ozone as an oxidizing agent in ethanol (B145695) at room temperature proved to be exceptionally effective, yielding the product in 92%. scholaris.ca In contrast, oxidation using potassium dichromate (K₂Cr₂O₇) in a biphasic system showed that the yield could be substantially improved from low levels to 70% by optimizing the solvent and adding a phase-transfer catalyst. scholaris.ca

Table 3: Optimization of Oxidation Conditions for the Synthesis of 2,4,5-Trimethoxybenzaldehyde scholaris.ca

| Oxidant | Solvent | Acid | PTC | Yield |

|---|---|---|---|---|

| KMnO₄ | Dichloromethane (DCM) | Acetic Acid | CTAB | 15% |

| KMnO₄ | DCM | Acetic Acid | Dodecyl | 20% |

| KMnO₄ | DCM | Acetic Acid | Tween 80 | 27% |

| K₂Cr₂O₇ | Tetrahydrofuran (THF) | Trichloroacetic Acid (TCA) | Tween 80 | 70% |

These examples underscore the importance of systematic optimization of reaction conditions. By carefully selecting reagents, catalysts, and process parameters, chemists can develop highly efficient, selective, and high-yielding synthetic routes for valuable compounds like trimethoxybenzaldehydes.

Reaction Mechanisms and Chemical Transformations Involving 2,3,6 Trimethoxybenzaldehyde

Fundamental Mechanistic Insights into Aromatic Aldehyde Reactivity

Aromatic aldehydes, including 2,3,6-trimethoxybenzaldehyde, exhibit distinct reactivity compared to their aliphatic counterparts. The carbonyl group's carbon atom is electrophilic, making it susceptible to nucleophilic attack. However, the aromatic ring's electronic effects significantly modulate this reactivity. fiveable.melibretexts.org

The benzene (B151609) ring in aromatic aldehydes provides resonance stabilization to the carbonyl group, which can decrease the electrophilicity of the carbonyl carbon and thus reduce its susceptibility to nucleophilic attack. fiveable.me Conversely, the aromatic ring can also engage in conjugation with the carbonyl group, which may enhance reactivity in certain scenarios. fiveable.me Aromatic aldehydes are generally less reactive than aliphatic aldehydes in nucleophilic addition reactions. libretexts.org This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which increases the electron density on the carbonyl carbon, making it less electrophilic. libretexts.orgvedantu.com

Condensation Reactions of this compound and Its Analogues

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This compound and its isomers are valuable substrates in several named condensation reactions.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. gordon.edu This reaction is particularly useful for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. derpharmachemica.comrjpbcs.com

In the context of this compound, it can react with various acetophenones in the presence of a base like potassium hydroxide (B78521) to yield chalcones. For instance, the reaction of 2,4,6-trimethoxybenzaldehyde (B41885) with 3,4-dimethoxyacetophenone produces 2,4,6-trimethoxy-3',4'-dimethoxychalcone. nijophasr.net This reaction is typically carried out in ethanol (B145695) with aqueous sodium hydroxide as the catalyst. gordon.eduderpharmachemica.com

The general mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration leads to the formation of the chalcone (B49325).

A study detailed the synthesis of 2,4,6-trimethoxy-3',4'-dimethoxychalcone by reacting 3,4-dimethoxyacetophenone with 2,4,6-trimethoxybenzaldehyde in the presence of 50% potassium hydroxide at 70°C for 2 hours. nijophasr.net The resulting product was a yellow crystal with a melting point of 150-151°C and was obtained in a 41% yield. nijophasr.net

| Reactants | Product | Catalyst | Conditions | Yield | Reference |

| 2,4,6-Trimethoxybenzaldehyde, 3,4-Dimethoxyacetophenone | 2,4,6-Trimethoxy-3',4'-dimethoxychalcone | 50% KOH | 70°C, 2 hours | 41% | nijophasr.net |

| Substituted Acetophenones, 2,4,6-Trimethoxybenzaldehyde | 2,4,6-Trimethoxy substituted chalcones | Not Specified | Not Specified | Not Specified | rjpbcs.com |

| 3-Aminoacetophenones, 3-Bromo-2,4,6-trimethoxybenzaldehyde | Curcumin (B1669340) Analogues | Not Specified | Not Specified | Not Specified | researchgate.net |

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone. mdpi.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form an imine or Schiff base. jconsortium.com

This compound and its isomers are used in the synthesis of Schiff bases, which are important intermediates for various bioactive compounds and ligands for metal complexes. mdpi.comasianpubs.org For example, 2,4,5-trimethoxybenzaldehyde (B179766) reacts with 3,5-dihydroxy benzoylhydrazine in methanol (B129727) at room temperature to form the Schiff base 3,5-dihydroxy-N'-(2,4,5-trimethoxy-benzylidene)benzohydrazide hydrate. asianpubs.org

In another example, a Schiff base was prepared by the condensation of 2,3,4-trimethoxybenzaldehyde (B140358) with 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. researchgate.net These Schiff bases can act as bidentate ligands, coordinating with metal ions like Pd(II) and Pt(II) to form square-planar complexes. researchgate.net

| Aldehyde | Amine | Product | Solvent | Conditions | Reference |

| 2,4,5-Trimethoxybenzaldehyde | 3,5-Dihydroxy benzoylhydrazine | 3,5-dihydroxy-N'-(2,4,5-trimethoxy-benzylidene)benzohydrazide hydrate | Methanol | Room Temperature | asianpubs.org |

| 2,3,4-Trimethoxybenzaldehyde | 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | Schiff Base Ligand (L) | Not Specified | Not Specified | researchgate.net |

| 3,4,5-Trimethoxybenzaldehyde (B134019) | p-Toluidine | (E)-4-methyl-N-(3,4,5-trimethoxybenzylidene)benzenamine | Dichloromethane | Microwave irradiation (4 min) | mdpi.com |

The Biginelli reaction is a one-pot, three-component condensation reaction involving an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidines. researchgate.netorganic-chemistry.org This acid-catalyzed reaction is a powerful tool for the synthesis of a diverse range of heterocyclic compounds. organic-chemistry.orgnih.gov

2,4,6-Trimethoxybenzaldehyde can participate in the Biginelli reaction. For instance, its reaction with urea and acetylacetone (B45752) in the presence of acetic acid yields a dihydropyrimidine (B8664642) derivative. sci-hub.se While this reaction can proceed at reflux over 10 hours, the yield may be moderate. sci-hub.se The resulting dihydropyrimidines can be further oxidized to form pyrimidine (B1678525) derivatives. sci-hub.se

In one study, the Biginelli reaction of 2,4,6-trimethoxybenzaldehyde, urea, and acetylacetone under reflux in ethanol with acetic acid for 10 hours afforded the corresponding dihydropyrimidine in 58% yield. sci-hub.se

| Aldehyde | β-Ketoester/Methylene Active Compound | Urea/Thiourea | Product | Catalyst | Conditions | Yield | Reference |

| 2,4,6-Trimethoxybenzaldehyde | Acetylacetone | Urea | 5-acetyl-4-(2,4,6-trimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Acetic Acid | Reflux, 10 hours | 58% | sci-hub.se |

| 2,3,4-Trimethoxybenzaldehyde | Ethyl Acetoacetate | Urea | Ethyl-4-Methyl-2-Oxo-6-(2,3,4-trimethoxyphenyl)hexahydropyrimidine-5-carboxylate | Not Specified | Not Specified | Not Specified | ijpbs.com |

Curcumin, a natural diarylheptanoid, has garnered significant interest for its biological activities. scialert.net However, its therapeutic potential is often limited by poor bioavailability. This has spurred the synthesis of curcumin analogues or mimics to improve their pharmacological profiles. tandfonline.comtandfonline.com

This compound and its derivatives serve as key building blocks in the synthesis of these complex curcumin mimics. The Claisen-Schmidt condensation is a frequently employed method for this purpose. For example, 3-bromo-2,4,6-trimethoxybenzaldehyde can be condensed with various amides of 3-aminoacetophenone to generate a series of novel curcumin analogues. researchgate.net Similarly, a curcumin mimic was synthesized via the Claisen-Schmidt condensation of 3-(1,2,3,6-tetrahydro-1-methylpyridin-4-yl)-2,4,6-trimethoxybenzaldehyde with different amides of 3-aminoacetophenone. tandfonline.com

| Aldehyde Derivative | Amide of 3-Aminoacetophenone | Product | Reaction Type | Reference |

| 3-Bromo-2,4,6-trimethoxybenzaldehyde | Various aromatic and heteroaromatic amides | Novel curcumin analogues | Claisen-Schmidt condensation | researchgate.net |

| 3-(1,2,3,6-tetrahydro-1-methylpyridin-4-yl)-2,4,6-trimethoxybenzaldehyde | Various aromatic, heterocyclic, and alicyclic amides | Novel curcumin mimics | Claisen-Schmidt condensation | tandfonline.comnih.gov |

Diverse Chemical Transformations and Derivatization Strategies

Beyond condensation reactions, the aldehyde group and the methoxy (B1213986) groups on the benzene ring of this compound and its isomers allow for a wide range of chemical transformations and derivatization strategies.

The aldehyde group can be readily reduced to an alcohol or transformed into an olefin via the Wittig reaction. guidechem.com Additionally, the methoxy groups can undergo demethylation to yield corresponding phenol (B47542) compounds. guidechem.com For instance, 2,3,4-trimethoxybenzaldehyde can be converted to a phenol derivative by treatment with hydrogen peroxide in a mixture of acetic acid and sulfuric acid. guidechem.com

Furthermore, the aromatic ring can undergo electrophilic substitution reactions. For example, nitration of 2,3,4-trimethoxybenzaldehyde with nitric acid in acetic acid can lead to the formation of 2,3,4-trimethoxy-6-nitrobenzaldehyde. guidechem.com

These transformations highlight the versatility of trimethoxybenzaldehydes as intermediates in the synthesis of a wide array of more complex molecules for various applications, including pharmaceuticals and materials science. ontosight.ai

Ortho-Formylation and Related Electrophilic Aromatic Substitutions

The introduction of a formyl group onto an aromatic ring is a fundamental electrophilic aromatic substitution (EAS). In the context of trimethoxybenzaldehydes, this reaction is primarily relevant to their synthesis from highly activated trimethoxybenzene precursors. The aldehyde group itself is strongly deactivating, making further EAS reactions on the benzaldehyde ring challenging.

Key formylation methods for producing trimethoxybenzaldehydes include:

Rieche Formylation : This method uses titanium tetrachloride and dichloromethyl methyl ether. For instance, [2-¹³C]-1,2,3-trimethoxybenzene can be converted to [3-¹³C]-2,3,4-trimethoxybenzaldehyde in 71% yield via ortho-formylation under Rieche conditions. whiterose.ac.uk

Vilsmeier-Haack Reaction : This reaction employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). google.com It serves as a viable route to synthesize 2,3,4-trimethoxybenzaldehyde from 1,2,3-trimethoxybenzene (B147658), avoiding phenolic starting materials. The process involves formylation followed by hydrolysis and extraction. google.com Similarly, 2,4,5-trimethoxybenzaldehyde can be obtained from 1,2,4-trimethoxybenzene (B152335) using this reaction. mdma.ch

Intramolecular Cycloaddition Reactions

Trimethoxybenzaldehydes can serve as reactants in cycloaddition reactions, which are powerful tools for constructing cyclic molecular architectures.

[3+2] Cycloadditions : These reactions have been studied with trimethoxybenzaldehyde isomers. In one study, numerous 2,5-diaryl-1,3-dioxolanes were synthesized through [3+2] cycloaddition reactions between carbonyl ylides and various aldehydes, including 3,4,5-trimethoxybenzaldehyde. acs.org The mechanism is typically a one-step process involving the nucleophilic attack of the aldehyde's oxygen on the carbonyl ylide. acs.org Theoretical studies using DFT methods indicate that the high electrophilicity of the carbonyl ylides drives these polar cycloadditions. acs.org

Rhodium(II)-Catalyzed Cycloadditions : A Rh(II)-catalyzed cyclization/cycloaddition sequence is another key transformation. nih.gov In this approach, a rhodium carbenoid intermediate cyclizes onto a proximal ester group to generate a carbonyl ylide dipole. This dipole can then undergo an intramolecular [3+2] cycloaddition across a tethered π-bond to construct complex polycyclic frameworks, such as the icetexane core of komaroviquinone. nih.gov

Regioselective Functionalization and Oxidation

The aldehyde functional group of trimethoxybenzaldehydes can be readily oxidized to the corresponding carboxylic acid, a common transformation in organic synthesis. The regioselectivity of other functionalizations is dictated by the substitution pattern of the methoxy groups.

Oxidation to Carboxylic Acids : Various oxidizing agents can convert trimethoxybenzaldehydes into trimethoxybenzoic acids. A kinetic study detailed the oxidation of several methoxy-substituted benzaldehydes, including 2,4,6- and 2,3,4-isomers, to their corresponding carboxylic acids using benzimidazolium fluorochromate in an acetic acid-water medium. researchgate.nettandfonline.com Another study investigated the oxidation of 3,4,5-trimethoxybenzaldehyde using tetraethylammonium (B1195904) bromochromate (TEABC) in dimethylformamide (DMF). arabjchem.org The reaction exhibited 1:1 stoichiometry and was catalyzed by toluene-p-sulfonic acid. arabjchem.org

Biological Oxidation : Certain microorganisms can also perform this transformation. Strains of Desulfovibrio have been shown to oxidize aldehydes such as 3,4,5-trimethoxybenzaldehyde to their corresponding benzoic acids while using them as electron donors for sulfate (B86663) reduction. asm.org

Carbon–Hydrogen Bond Activation and Coupling Reactions

This compound and its isomers are valuable in reactions involving C-H bond activation and cross-coupling, often by first converting the aldehyde into a more reactive imine intermediate.

Deaminative Cross-Coupling : 2,4,6-Trimethoxybenzaldehyde is particularly useful for activating sterically hindered primary amines. nih.govsci-hub.se The amine is condensed with the aldehyde to form an electron-rich imine. tcichemicals.com This imine can undergo oxidation and deprotonation of the imidoyl C-H bond to generate an imidoyl radical. nih.govsci-hub.se A subsequent β-scission event liberates an alkyl radical, which can then be used in coupling reactions with electron-deficient olefins to create products like unnatural γ-quaternary amino acids. sci-hub.se

Radical Acylation : Palladium-catalyzed C(sp²)–H radical acylation of phenylalanine-containing peptides has been achieved using various aldehydes. rsc.org The highly electron-rich 2,4,6-trimethoxybenzaldehyde was shown to smoothly undergo this dehydrogenative coupling, affording a diacylated product in 67% yield. rsc.org

Table 1: Examples of Coupling Reactions Involving Trimethoxybenzaldehyde Derivatives

| Reaction Type | Aldehyde Substrate | Key Reagents | Catalyst | Product Type | Ref |

|---|---|---|---|---|---|

| Deaminative Alkylation | 2,4,6-Trimethoxybenzaldehyde | Adamantylamine, Electron-deficient alkene, TMG | [Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆] | γ-Quaternary amino acid derivatives | nih.govsci-hub.se |

| C(sp²)-H Radical Acylation | 2,4,6-Trimethoxybenzaldehyde | N-Boc-Phe-OMe | Pd(OAc)₂, Ag₂CO₃ | Diacylated Phenylalanine | rsc.org |

| C(sp²)-C(sp³) Cross-Coupling | 2,4,6-Trimethoxybenzaldehyde | Tertiary alkyl amines | Iridium photoredox catalyst | Alkylated aromatics | tcichemicals.com |

Derivatization for Chromene Dione Analogues

Aromatic aldehydes are key starting materials for the synthesis of various heterocyclic systems, including chromenes, which are important structural motifs in many biologically active compounds.

A general and efficient method for synthesizing chromene derivatives involves a one-pot, three-component reaction. nih.gov In this process, an aromatic aldehyde, such as this compound, is condensed with a 1,3-dicarbonyl compound (like dimedone) and a 4-hydroxycoumarin (B602359) derivative. nih.govsemanticscholar.org These multicomponent reactions can be promoted by various catalysts and offer a direct route to complex molecules with high atom economy. nih.gov The resulting chromeno[4,3-b]chromene core is a scaffold of significant interest. semanticscholar.org This synthetic strategy has been used to create focused libraries of chromene diones to explore structure-activity relationships for potential new antibiotics. researchgate.net

Kinetic and Thermodynamic Aspects of Trimethoxybenzaldehyde Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms of chemical transformations. The oxidation of trimethoxybenzaldehydes has been a subject of such detailed analyses.

A kinetic investigation of the oxidation of various methoxy benzaldehydes (including 2,4,6- and 2,3,4-isomers) by benzimidazolium fluorochromate (BIFC) found that the reaction is first order with respect to the oxidant, the aldehyde (substrate), and H⁺ ions, indicating acid catalysis. tandfonline.com The reactions were typically studied under pseudo-first-order conditions by maintaining a large excess of the aldehyde over the oxidant. tandfonline.com

Similarly, the oxidation of 3,4,5-trimethoxybenzaldehyde (TMBA) by tetraethylammonium bromochromate (TEABC) was found to be first order with respect to both reactants and was also acid-catalyzed. arabjchem.org The effect of the solvent's dielectric constant suggested an ion-dipole type interaction in the rate-determining step. arabjchem.org

From the temperature dependence of the reaction rates, various thermodynamic activation parameters can be calculated using the Eyring equation. These parameters reveal details about the transition state of the reaction. For the oxidation of TMBA by TEABC, the process was found to have a negative entropy of activation, suggesting a more ordered, constrained transition state compared to the reactants. arabjchem.org The linearity of Exner plots and the existence of an isokinetic temperature for the oxidation of a series of methoxy benzaldehydes imply that all the aldehydes are oxidized via the same mechanism. tandfonline.com

Table 2: Kinetic and Thermodynamic Data for the Oxidation of Trimethoxybenzaldehydes

| Aldehyde | Oxidant | k₂ at 303 K (dm³ mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) | Ref |

|---|---|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | TEABC | 0.041 | 48.7 ± 1.5 | -123 ± 5 | 86.0 ± 0.1 | arabjchem.org |

| 2,4,6-Trimethoxybenzaldehyde | BIFC | 0.00032 | 47.9 | -173.3 | 100.2 | tandfonline.com |

| 2,3,4-Trimethoxybenzaldehyde | BIFC | 0.00021 | 55.4 | -150.1 | 100.8 | tandfonline.com |

Data for TEABC oxidation was measured in DMF. Data for BIFC oxidation was measured in 50% acetic acid-water.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,3-trimethoxybenzene |

| 1,2,4-trimethoxybenzene |

| 1,3,5-trimethoxybenzene |

| 2,3,4-trimethoxybenzaldehyde |

| This compound |

| 2,4,5-trimethoxybenzaldehyde |

| 2,4,6-trimethoxybenzaldehyde |

| 2-bromo-3,4,5-trimethoxybenzaldehyde |

| 3,4,5-trimethoxybenzaldehyde |

| 3-(1,2,3,6-tetrahydro-1-methylpyridine-4-yl)-2,4,6-trimethoxybenzaldehyde |

| 4-hydroxycoumarin |

| Adamantylamine |

| Benzimidazolium fluorochromate |

| Carbon disulphide |

| Dichloromethyl methyl ether |

| Dimedone |

| Dimethylformamide (DMF) |

| Komaroviquinone |

| Myxocoumarin A |

| Phenylalanine |

| Phosphorus oxychloride |

| Tetraethylammonium bromochromate (TEABC) |

| Thiourea |

| Titanium tetrachloride |

| Toluene-p-sulfonic acid |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,6 Trimethoxybenzaldehyde

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

A table of mentioned compounds cannot be generated as no article content with other compounds was produced.

X-ray Crystallography for Solid-State Structural Conformation

Despite a thorough search of available scientific literature and crystallographic databases, specific X-ray crystallographic data for 2,3,6-Trimethoxybenzaldehyde could not be located. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular distances and angles is not publicly available at this time. The synthesis and crystallization of this specific isomer would be required to perform single-crystal X-ray diffraction analysis and elucidate its solid-state structure.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's structure and the types of electronic transitions possible.

For aromatic aldehydes such as this compound, the UV-Vis spectrum is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. The π → π* transitions, typically of high intensity, are associated with the excitation of electrons from the π bonding orbitals of the benzene (B151609) ring and the carbonyl group. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

However, a comprehensive search of scientific databases and literature did not yield specific experimental UV-Vis spectroscopic data for this compound, including its maximum absorption wavelengths (λmax) and corresponding molar absorptivity values (ε). To obtain this data, the compound would need to be synthesized, purified, and analyzed using a UV-Vis spectrophotometer in a suitable solvent.

Table 2: Electronic Transition Data for this compound

| Transition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |

|---|---|---|---|

| π → π* | Data not available | Data not available | Data not available |

Computational Chemistry and Theoretical Modeling of 2,3,6 Trimethoxybenzaldehyde

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. For 2,3,6-trimethoxybenzaldehyde, such studies would provide critical insights into its behavior at a molecular level.

Molecular Docking Simulations for Ligand-Target InteractionsMolecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates. If this compound were to be investigated for potential biological activity, docking simulations would be performed to predict its binding affinity and interaction mode with specific biological targets. The simulations would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site, providing a rationale for its potential therapeutic effects.

While the specific data for this compound is not currently available, the established methodologies described above form a clear roadmap for future research into the computational and theoretical properties of this compound. Such studies would undoubtedly contribute to a more complete understanding of the structure-property relationships within the family of methoxy-substituted benzaldehydes.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction mechanisms involving this compound at the molecular level. While specific detailed studies on the reaction mechanisms and transition states of this compound are not extensively available in the public domain, general principles of computational chemistry can be applied to understand its reactivity. These investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model reaction pathways, identify transition states, and calculate activation energies.

The reactivity of this compound is largely dictated by the interplay of the electron-donating methoxy (B1213986) groups and the electron-withdrawing aldehyde group. Theoretical studies on similar substituted benzaldehydes can offer insights into the probable mechanistic pathways for this compound. For instance, the mechanism of reactions such as oxidation, reduction, and nucleophilic addition to the carbonyl group can be computationally modeled.

General Approaches to Modeling Reactions of this compound:

Mapping Potential Energy Surfaces: Computational chemists can map the potential energy surface for a given reaction. This involves calculating the energy of the system as the geometry of the reactants changes along a reaction coordinate, leading to the products.

Locating Transition States: A key aspect of these studies is the identification of the transition state—the highest energy point along the reaction pathway. The geometry and energy of the transition state are crucial for determining the reaction rate.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction. Computational models can provide estimates of these barriers.

Solvent Effects: The inclusion of solvent effects, either explicitly with individual solvent molecules or implicitly through a continuum model, is critical for accurately modeling reactions that occur in solution.

Hypothetical Reaction Mechanism Study: Nucleophilic Addition

A theoretical investigation into the nucleophilic addition of a simple nucleophile (e.g., hydride from NaBH₄) to the carbonyl carbon of this compound would likely involve the following steps:

Geometry Optimization: The ground state geometries of this compound and the nucleophile are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure for the nucleophilic attack on the carbonyl carbon is performed. This structure would show the partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-oxygen pi bond.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state connects the reactants and the expected intermediate (an alkoxide).

While specific data tables for the reaction mechanisms of this compound are not available in the reviewed literature, the following table illustrates the type of data that would be generated from such a computational study.

Table 1: Hypothetical Calculated Energies for the Hydride Addition to this compound Note: These values are illustrative and not from actual published research on this specific compound.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + H⁻) | 0.0 |

| Transition State | +10.5 |

| Product (Alkoxide) | -15.2 |

This hypothetical data would suggest a thermodynamically favorable reaction with a moderate activation barrier.

Further theoretical studies could explore the influence of the three methoxy groups on the regioselectivity of electrophilic aromatic substitution reactions or the conformational preferences of the molecule and how they affect reactivity. Such computational investigations are invaluable for complementing experimental findings and providing a deeper understanding of the chemical behavior of this compound.

Research on Biological Activities and Mechanisms of 2,3,6 Trimethoxybenzaldehyde and Its Analogues in Vitro Studies

Antifungal Activity Investigations (e.g., Anti-Candida albicans Activity)

The opportunistic fungal pathogen Candida albicans is a significant cause of both superficial and life-threatening systemic infections in humans, particularly in immunocompromised individuals. mdpi.comresearchgate.net A key factor in its virulence is the ability to transition from a yeast-like (planktonic) form to a filamentous hyphal form, which is crucial for tissue invasion and the formation of drug-resistant biofilms. mdpi.complos.org Biofilms, which are structured communities of microbial cells encased in a self-produced extracellular matrix, pose a major clinical challenge due to their high tolerance to antimicrobial agents. plos.orgnih.gov Consequently, there is significant interest in identifying novel compounds that can inhibit these virulence traits. Research has shown that 2,3,6-trimethoxybenzaldehyde and its structural isomers possess notable anti-Candida properties. nih.govnih.gov

In vitro studies have demonstrated that this compound and its isomers can inhibit the planktonic growth of C. albicans in a concentration-dependent manner. nih.govresearchgate.net Among the isomers, 2,4,6-trimethoxybenzaldehyde (B41885) has shown significant anti-Candida activity. nih.govnih.gov Its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, was established at 0.25 mg/mL. nih.govnih.gov The Minimum Fungicidal Concentration (MFC), the lowest concentration that kills 99.9% of the initial fungal population, was determined to be 0.5 mg/mL for this isomer. nih.govnih.gov

Other isomers, such as 2,4,5-trimethoxybenzaldehyde (B179766) (asaronaldehyde), 2,3,4-trimethoxybenzaldehyde (B140358), and 3,4,5-trimethoxybenzaldehyde (B134019), also inhibit planktonic growth, though typically at higher concentrations, with MIC values reported at 1.0 mg/mL. nih.govresearchgate.net The fungicidal capacity also varies among isomers, with MFCs for 2,4,5- and 3,4,5-trimethoxybenzaldehyde being 8 and 4 mg/mL, respectively, while the MFC for 2,3,4-trimethoxybenzaldehyde was 2 mg/mL. researchgate.net

Table 1: Antifungal Activity of Trimethoxybenzaldehyde Isomers Against Planktonic C. albicans

| Compound | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Fungicidal Concentration (MFC) (mg/mL) | Reference |

|---|---|---|---|

| 2,4,6-Trimethoxybenzaldehyde | 0.25 | 0.5 | nih.govnih.gov |

| 2,4,5-Trimethoxybenzaldehyde | 1.0 | 8.0 | nih.govresearchgate.net |

| 2,3,4-Trimethoxybenzaldehyde | 1.0 | 2.0 | nih.govresearchgate.net |

| 3,4,5-Trimethoxybenzaldehyde | 1.0 | 4.0 | nih.govresearchgate.net |

A crucial aspect of C. albicans pathogenicity is its ability to switch from a yeast to a hyphal morphology, a process essential for forming invasive filaments and structured biofilms. mdpi.com All tested trimethoxybenzaldehyde isomers have demonstrated a significant ability to inhibit this yeast-to-hyphal form transition, even at sub-inhibitory concentrations (MIC/2 and MIC/4). nih.govnih.gov Studies have shown that at a concentration of 0.125 mg/mL, 2,3,4-trimethoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde, and 2,4,6-trimethoxybenzaldehyde can reduce morphogenesis by more than 50%. researchgate.net

Furthermore, these compounds effectively disrupt biofilm formation. nih.govnih.gov Specifically, 3,4,5-trimethoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde significantly inhibit the development of C. albicans biofilms and prevent cellular adhesion, which is a critical early stage of biofilm formation. nih.govresearchgate.net At their MIC values, these two compounds prevented over 50% of adhesion. researchgate.net Treatment with 2,4,6-trimethoxybenzaldehyde has been observed to significantly reduce the cell density and the presence of hyphal forms within the biofilm structure. nih.gov

Table 2: Effect of Trimethoxybenzaldehyde Isomers on C. albicans Virulence Factors

| Compound | Activity | Key Findings | Reference |

|---|---|---|---|

| 2,4,6-Trimethoxybenzaldehyde | Inhibition of Hyphal Transition & Biofilm Formation | >50% reduction in morphogenesis at 0.125 mg/mL. Significantly inhibits adhesion and biofilm development. | nih.govresearchgate.net |

| 3,4,5-Trimethoxybenzaldehyde | Inhibition of Hyphal Transition & Biofilm Formation | >50% reduction in morphogenesis at 0.125 mg/mL. Significantly inhibits adhesion and biofilm development. | nih.govresearchgate.net |

| 2,3,4-Trimethoxybenzaldehyde | Inhibition of Hyphal Transition | >50% reduction in morphogenesis at 0.125 mg/mL. | researchgate.net |

| 2,4,5-Trimethoxybenzaldehyde | Inhibition of Hyphal Transition | >50% reduction in morphogenesis at 0.25 mg/mL. Showed a 46% reduction in adhesion at 1 mg/mL. | researchgate.net |

The fungal cell membrane's integrity is heavily dependent on ergosterol (B1671047), a sterol unique to fungi. nih.gov The ergosterol biosynthesis pathway is a well-established target for many clinically used antifungal drugs, such as azoles. researchgate.netnih.gov Research into the mechanisms of trimethoxybenzaldehydes suggests that they may also interfere with this critical pathway. Studies have shown that asaronaldehyde (2,4,5-trimethoxybenzaldehyde), an isomer of this compound, reduces the sterol content in C. albicans. nih.govnih.gov This disruption of sterol synthesis could explain the observed antifungal effects, as the depletion or alteration of ergosterol compromises membrane function, leading to growth inhibition and increased susceptibility. The biosynthesis pathway involves several essential enzymes, such as lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is the primary target of azole antifungals. nih.gov By affecting sterol levels, trimethoxybenzaldehydes may destabilize the cell membrane, contributing to their fungicidal and anti-biofilm activities. nih.govnih.govnih.gov

Antibacterial Activity Assessments

In addition to their antifungal properties, various derivatives and analogues of trimethoxybenzaldehyde have been evaluated for their potential as antibacterial agents. These investigations have explored their efficacy against a spectrum of bacteria and their potential to work in concert with existing antibiotics.

Derivatives of trimethoxybenzaldehyde have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. In one study, novel curcumin (B1669340) mimics synthesized using a 2,4,6-trimethoxybenzaldehyde derivative were tested against a panel of bacteria. tandfonline.com The results showed that almost all the synthesized compounds were active against the Gram-positive strains Staphylococcus aureus and Bacillus subtilis. tandfonline.com Their activity against Gram-negative strains was more variable, with some compounds showing activity against Salmonella typhi, Proteus vulgaris, and Pseudomonas aeruginosa, while others were inactive. tandfonline.com

In another study, a dihydropyrimidine (B8664642) derivative synthesized from 2,4,6-trimethoxybenzaldehyde was tested against several bacterial strains. sci-hub.se This compound showed activity against the Gram-positive bacterium S. aureus that was comparable to the antibiotic ceftriaxone. sci-hub.se However, its activity against Gram-negative bacteria such as Acinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae was less potent than the standard antibiotics tested. sci-hub.se Similarly, Schiff base complexes derived from 2,4,5-trimethoxybenzaldehyde have also been screened, showing activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (E. coli, Klebsiella pneumonia, Pseudomonas aeruginosa) bacteria. scispace.com

Table 3: Antibacterial Spectrum of Trimethoxybenzaldehyde Derivatives

| Derivative Type | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| Curcumin mimics from 2,4,6-TMB | Active against S. aureus, B. subtilis | Variable activity against S. typhi, P. vulgaris, P. aeruginosa | tandfonline.com |

| Dihydropyrimidine from 2,4,6-TMB | Active against S. aureus (comparable to ceftriaxone) | Less active against A. baumannii, E. coli, P. aeruginosa, K. pneumoniae | sci-hub.se |

| Schiff base complexes from 2,4,5-TMB | Active against S. aureus, B. cereus | Active against E. coli, K. pneumonia, P. aeruginosa | scispace.com |

The combination of natural compounds with conventional antibiotics is a promising strategy to combat antibiotic resistance. nih.gov This approach, known as synergism, can enhance the efficacy of existing drugs. bloomtechz.com To evaluate such interactions, checkerboard assays are commonly employed to determine if the combined effect is synergistic, additive, indifferent, or antagonistic.

A study investigating the components of Eryngium foetidum essential oil performed checkerboard tests to assess the interaction between its main active component, 2-dodecenal, and minor components, including 2,4,6-trimethoxybenzaldehyde. scielo.org.coscielo.org.co When tested in binary combination against Staphylococcus aureus, the interaction between 2-dodecenal and 2,4,6-trimethoxybenzaldehyde was determined to have an "indifferent effect". scielo.org.coscielo.org.counirioja.es This indicates that 2,4,6-trimethoxybenzaldehyde neither enhanced nor diminished the antibacterial activity of 2-dodecenal under the tested conditions. scielo.org.co The study concluded that the antibacterial activity of the essential oil was primarily due to the action of 2-dodecenal alone. scielo.org.coscielo.org.co

Antioxidant Activity Studies

The exploration of the antioxidant properties of this compound and its related compounds has revealed significant potential in combating oxidative stress. In vitro studies, utilizing various assays, have shed light on their ability to scavenge free radicals and inhibit enzymes involved in the production of reactive oxygen species.

Free Radical Scavenging Capabilities (e.g., DPPH Assay)

While direct studies on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of this compound are limited, research on its analogues provides valuable insights. A study on a series of novel curcumin mimics, synthesized from a related compound, 3-(1,2,3,6-tetrahydro-1-methylpyridin-4-yl)-2,4,5-trimethoxybenzaldehyde, demonstrated notable antioxidant activity. Several of these curcumin mimics exhibited excellent radical scavenging capabilities, with some showing 80-90% inhibition of DPPH radicals, comparable to the standard antioxidant, trolox. tandfonline.comnih.gov

Furthermore, chalcones derived from the isomeric 2,4,6-trimethoxybenzaldehyde have also been investigated for their antioxidant potential. In one study, a series of these chalcones were synthesized and evaluated using the DPPH assay. Several of the synthesized chalcones demonstrated moderate to significant free radical scavenging activity. rjpbcs.com Another study on a chitosan (B1678972) Schiff base derivative of 2,4,6-trimethoxybenzaldehyde reported a DPPH scavenging activity of 39.65 ± 1.98%. nih.gov These findings suggest that the trimethoxybenzoyl moiety is a promising scaffold for the development of novel antioxidants.

Enzyme Inhibition Assays Relevant to Oxidative Stress (e.g., Xanthine (B1682287) Oxidase)

Xanthine oxidase is a key enzyme in purine (B94841) metabolism and a significant source of superoxide (B77818) radicals, contributing to oxidative stress. Research into the inhibitory effects of this compound analogues on this enzyme has shown promising results.

In the same study of curcumin mimics derived from a trimethoxybenzaldehyde analogue, several compounds were identified as potent inhibitors of xanthine oxidase. tandfonline.comnih.gov A number of these mimics displayed excellent inhibitory activity, with some reaching 90-94% inhibition, which was comparable to the standard inhibitor, allopurinol. tandfonline.com This suggests that the structural framework of these analogues is conducive to interacting with the active site of xanthine oxidase.

The following table summarizes the xanthine oxidase inhibitory activity of selected curcumin mimics:

| Compound | % Inhibition of Xanthine Oxidase |

| 7o | 94 |

| 7t | 93 |

| 7f | 92 |

| 7r | 92 |

| 7l | 91 |

| 7i | 90 |

| 7k | 90 |

| 7q | 90 |

| Allopurinol (Standard) | 90 |

| Data sourced from a study on curcumin mimics derived from a trimethoxybenzaldehyde analogue. tandfonline.com |

Antiviral Activity Research (e.g., Influenza Virus)

In one study, a series of fluoro- and hydroxy-containing octahydro-2H-chromenes were synthesized from various aromatic aldehydes, including 2,4,6-trimethoxybenzaldehyde. sciforum.netnih.govmdpi.com These compounds were tested for their activity against the influenza A/Puerto Rico/8/34 (H1N1) virus. The derivatives of 2,4,6-trimethoxybenzaldehyde, specifically the fluoro- and hydroxy-containing octahydro-2H-chromenes, demonstrated the highest antiviral activity among the tested compounds. sciforum.netnih.govmdpi.com Further investigation into the mechanism of action suggested that these compounds may bind to the viral hemagglutinin, a key protein for viral entry into host cells, thereby inhibiting an early stage of infection. sciforum.netmdpi.com

Another study explored a new series of arylidene acetohydrazides and found that a derivative of 2,4,6-trimethoxybenzaldehyde exhibited moderate activity against the influenza virus. researchgate.net These findings highlight the potential of the trimethoxybenzaldehyde scaffold as a starting point for the development of new anti-influenza agents.

Cytotoxicity Studies against Cancer Cell Lines (In Vitro)

The cytotoxic potential of trimethoxybenzaldehyde derivatives against various cancer cell lines has been a subject of considerable research, revealing promising antiproliferative activities.

Antiproliferative Activity against Diverse Cancer Cell Panels

While direct data on the cytotoxicity of this compound is scarce, numerous studies have demonstrated the potent antiproliferative effects of its analogues against a wide range of cancer cell lines.

For instance, curcumin mimics derived from a trimethoxybenzaldehyde analogue were evaluated for their cytotoxicity against a panel of human cancer cell lines, including renal (ACHN), pancreatic (Panc-1), lung (Calu-1, H460), and colon (HCT-116) cancer cells. tandfonline.comnih.govresearchgate.net Several of these compounds exhibited potent inhibitory activity against the selected cancer cell lines. nih.govresearchgate.net

A study on a different class of compounds, (E)-styryl benzyl (B1604629) sulfones, revealed that the introduction of a 2',4',6'-trimethoxystyryl group significantly enhanced the cytotoxic activity against various human tumor cell lines.

Furthermore, a Schiff base derived from 2,4,5-trimethoxybenzaldehyde was evaluated for its cytotoxic effects on the Caco-2 cell line and was found to be non-cytotoxic within the tested concentrations. asianpubs.org

The following table provides a snapshot of the cytotoxic activity of selected curcumin mimics against a panel of cancer cell lines.

| Compound | Concentration | % Inhibition (ACHN) | % Inhibition (Panc-1) | % Inhibition (Calu-1) | % Inhibition (H460) | % Inhibition (HCT-116) |

| 7a | 10 µM | 92 | 98 | 100 | 98 | 98 |

| 7k | 10 µM | 97 | 98 | 100 | 98 | 97 |

| 7l | 10 µM | 91 | 51 | 89 | 79 | 72 |

| Data represents the percentage of growth inhibition of various cancer cell lines by curcumin mimics derived from a trimethoxybenzaldehyde analogue. tandfonline.com |

Structure-Activity Relationship (SAR) Derivations from Analogous Compounds

The diverse range of synthesized and tested analogues of trimethoxybenzaldehyde has allowed for the deduction of valuable structure-activity relationships (SAR) regarding their cytotoxic properties.

In the study of curcumin mimics, it was observed that the presence of electron-donating substituents on the amide ring generally increased antioxidant activity, while electron-withdrawing groups decreased it. tandfonline.com For cytotoxicity, the position of substituents on the amide ring was found to be crucial, with meta-substitution being favorable. tandfonline.com

In the case of (E)-styryl benzyl sulfones, the position of the methoxy (B1213986) groups on the styryl ring played a critical role in determining the biological activity. The presence of methoxy groups at the 2', 4', and 6' positions of the styryl ring resulted in the most potent cytotoxic compound in the series.

Research on anti-Candida activity of trimethoxybenzaldehyde isomers revealed that 2,4,6-trimethoxybenzaldehyde exhibited significant antifungal activity, suggesting that the substitution pattern on the benzene (B151609) ring influences biological activity. nih.gov

These SAR studies provide a rational basis for the future design and optimization of trimethoxybenzaldehyde-based compounds as potential therapeutic agents.

Analytical Method Development and Validation for 2,3,6 Trimethoxybenzaldehyde

Chromatographic Methodologies for Detection and Quantification

Chromatographic techniques are paramount for the separation, identification, and quantification of 2,3,6-trimethoxybenzaldehyde, particularly in complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for this purpose.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of this compound. A straightforward RP-HPLC method has been developed for its separation. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com

A key aspect of RP-HPLC method development is the optimization of the mobile phase and stationary phase to achieve the desired separation. For this compound, a Newcrom R1 column, which has low silanol (B1196071) activity, has been utilized. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is replaced with a volatile acid such as formic acid. sielc.com

The optimization of chromatographic conditions is critical for achieving good resolution and peak shape. While specific optimization studies for this compound are not extensively detailed in the public domain, general principles of RP-HPLC optimization would apply. These include adjusting the organic modifier concentration, the pH of the mobile phase, and the column temperature. For instance, in the development of an HPLC method for a complex mixture of active ingredients in cough and cold pharmaceuticals, where the related isomer 2,4,6-trimethoxybenzaldehyde (B41885) was used as an internal standard, the concentration of the phosphate (B84403) buffer and the pH of the mobile phase were optimized to achieve the best separation. innovareacademics.in

Table 1: Exemplar RP-HPLC Conditions for Trimethoxybenzaldehyde Analysis

| Parameter | Condition for this compound | Optimized Conditions for a Complex Mixture (with 2,4,6-Trimethoxybenzaldehyde as ISTD) |

| Column | Newcrom R1 | Nucleodur gravity C18 (250 x 4.0 mm, 5µm) innovareacademics.in |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com | Methanol (B129727):80 mM KH2PO4 buffer (38:62, v/v), pH 3.0 innovareacademics.in |

| Flow Rate | Not specified | 0.75 mL/min innovareacademics.in |

| Detection | Not specified | UV at 210 nm innovareacademics.in |

| Temperature | Not specified | Room temperature innovareacademics.in |

This table presents an example of a general method for this compound and an optimized method for a complex sample using a related isomer as an internal standard to illustrate typical RP-HPLC parameters.

The use of an internal standard (ISTD) is a common practice in quantitative chromatography to improve the precision and accuracy of the results by compensating for variations in sample injection volume and other potential errors. While this compound could theoretically serve as an internal standard, current literature predominantly documents the use of its isomer, 2,4,6-trimethoxybenzaldehyde , for this purpose.

In a validated HPLC method for the simultaneous determination of nine active ingredients in cough and cold pharmaceuticals, 2,4,6-trimethoxybenzaldehyde was employed as the internal standard. innovareacademics.inresearchgate.net The method demonstrated good selectivity, linearity, and precision, highlighting the suitability of this isomer as an ISTD in the analysis of complex pharmaceutical formulations. innovareacademics.in Similarly, another study on the simultaneous determination of active ingredients in cough and cold medicines also utilized 2,4,6-trimethoxybenzaldehyde as the internal standard. innovareacademics.in

There is currently no available research demonstrating the specific application of this compound as an internal standard in complex sample analysis.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. For the analysis of this compound, columns with 3 µm particles are available, which are suitable for fast UPLC applications. sielc.com

While specific UPLC methods for this compound are not detailed, a UPLC-based method was developed for the analysis of trimetazidine (B612337) and its related impurities, one of which is the related isomer 2,3,4-trimethoxybenzaldehyde (B140358). akjournals.com This indicates the potential for developing a UPLC method for this compound for rapid and high-efficiency separations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated in the gas chromatograph before being detected and identified by the mass spectrometer.

Although direct GC-MS analysis of this compound is not explicitly documented in the provided context, the technique has been successfully applied to the analysis of its isomers in various matrices. For instance, a GC/MS method was developed for the determination of trimetazidine dihydrochloride (B599025) and its related substances, including 2,3,4-trimethoxybenzaldehyde. researchgate.net Another study used Solid Phase Microextraction (SPME) coupled with GC-MS to analyze the volatile profile of thyme honey, where 3,4,5-trimethoxybenzaldehyde (B134019) was identified as a potential marker. oup.com These examples suggest that a GC-MS method could be developed for the analysis of this compound, particularly for its determination in samples where volatile compounds are of interest.

Table 2: GC-MS Parameters for Analysis of Related Trimethoxybenzaldehyde Isomers

| Parameter | Method for Trimetazidine and Related Substances (including 2,3,4-trimethoxybenzaldehyde) |

| Column | 100% dimethylpolysiloxane (Rtx-1) capillary column researchgate.net |

| Detection | Mass spectrometry in electron-impact mode researchgate.net |

| Retention Time of 2,3,4-trimethoxybenzaldehyde | 11.92 min researchgate.net |

This table provides an example of a GC-MS method used for a related isomer, suggesting a potential approach for this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

Spectrophotometric and Colorimetric Determination Techniques

Spectrophotometric and colorimetric methods are often used for the quantitative analysis of compounds based on their ability to absorb light. These methods can be simple, rapid, and cost-effective.

Currently, there are no specific spectrophotometric or colorimetric methods reported in the literature for the direct determination of this compound as the analyte. However, the related isomer, 2,4,6-trimethoxybenzaldehyde , has been utilized as a reagent in colorimetric assays for the determination of other compounds. For example, it is used as a coupling agent in the spectrophotometric determination of paracetamol, where it reacts with hydrolyzed paracetamol to form a colored product with maximum absorption at 377 nm. jocpr.comresearchgate.net It has also been used in the colorimetric determination of indole, forming a brown-red complex with a maximum absorbance at 488 nm in the presence of hydrochloric acid. ijeas.orgneliti.com

These applications of a related isomer as a chromogenic reagent suggest that this compound could potentially be involved in similar reactions, but methods for its direct quantification via spectrophotometry have yet to be developed and validated.

Method Validation Parameters and Regulatory Compliance (e.g., ICH Guidelines)

The validation of an analytical method for this compound must adhere to internationally recognized standards, such as the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines. sielc.cominnovareacademics.ineuropa.eu These guidelines provide a comprehensive framework for the validation of analytical procedures, ensuring that the method is suitable for its intended application. europa.euinnovareacademics.inresearchgate.net The validation process involves a systematic study to demonstrate that the method is selective, linear, accurate, precise, and robust. researchgate.netresearchgate.net A complete validation study generates documented evidence that the system consistently performs as expected. sphinxsai.com

The primary characteristics considered during the validation of a quantitative method, such as a High-Performance Liquid Chromatography (HPLC) assay for this compound, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netlongdom.org

Determination of Linearity, Range, Limit of Detection, and Limit of Quantification

Linearity and Range The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Linearity is typically evaluated by preparing a series of at least five standard solutions of this compound at different concentrations. The data is then analyzed using linear regression. The correlation coefficient (r) and the coefficient of determination (R²) are key indicators of linearity, with values close to 1.000 being desirable. chemmethod.com

While specific experimental data for this compound is not widely published, a typical linearity study would yield results similar to those in the illustrative table below.

Table 1: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | 152,340 |

| 25 | 378,950 |

| 50 | 755,100 |

| 75 | 1,130,500 |

| 100 | 1,510,200 |

| 125 | 1,885,600 |

| Linear Regression Analysis | |

| Slope | 15085 |

| Intercept | 1250 |

| Correlation Coefficient (r) | 0.9999 |

| Coefficient of Determination (R²) | 0.9998 |

Limit of Detection (LOD) and Limit of Quantification (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netlongdom.org

These limits are crucial for the analysis of impurities. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. longdom.org

Table 2: Illustrative Detection and Quantification Limits

| Parameter | Method | Typical Value (µg/mL) |

| LOD | Signal-to-Noise (S/N = 3:1) | 0.5 |

| LOQ | Signal-to-Noise (S/N = 10:1) | 1.5 |

Assessment of Accuracy and Precision (Intraday and Interday)

Precision Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Intraday Precision (Repeatability): Assessed by analyzing multiple replicates of a sample at various concentrations within the same day. innovareacademics.inlongdom.org

Interday Precision (Intermediate Precision): Evaluated by repeating the analysis on different days, with different analysts, or on different equipment to assess the influence of random events on the method's performance. innovareacademics.inlongdom.org

Accuracy Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies, where a known amount of pure this compound is added (spiked) into a placebo or blank matrix. The method is then used to analyze the sample, and the result is compared to the known true value. Accuracy is expressed as the percentage of recovery. longdom.org

The following tables illustrate how accuracy and precision data would be presented.

Table 3: Illustrative Intraday and Interday Precision for this compound

| Concentration (µg/mL) | Intraday %RSD (n=6) | Interday %RSD (n=6, over 3 days) |